molecular formula C7H12O2S B1381904 3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-one CAS No. 1803593-55-6

3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-one

Cat. No.: B1381904
CAS No.: 1803593-55-6
M. Wt: 160.24 g/mol
InChI Key: TUSXRUYHRHPWEQ-UHFFFAOYSA-N
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Description

3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-one (C₇H₁₂O₂S, molecular weight 160.231 g/mol) is a cyclobutanone derivative featuring an ethoxy group at position 3 and a methylsulfanyl (methylthio) group at position 2 . Its IUPAC name is 3-ethoxy-2-(methylsulfanyl)cyclobutanone, and it is identified by ChemSpider ID 58180527 and MDL number MFCD28505643 . The compound’s structure includes a strained four-membered cyclobutanone ring, which influences its reactivity and physical properties.

Properties

IUPAC Name

3-ethoxy-2-methylsulfanylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c1-3-9-6-4-5(8)7(6)10-2/h6-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSXRUYHRHPWEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(=O)C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-one typically involves the reaction of ethyl 2-bromoacetate with methylthiol in the presence of a base to form the intermediate compound. This intermediate is then cyclized under specific conditions to yield the desired product .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-one is used in several scientific research applications:

    Chemistry: As a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-one involves its interaction with specific molecular targets, leading to various chemical transformations. The compound’s effects are mediated through its functional groups, which participate in reactions such as oxidation, reduction, and substitution .

Comparison with Similar Compounds

3-Ethoxy-2-(2-pyridinyl)propenonitrile

This compound (C₁₀H₁₀N₂O, MW 174.20 g/mol) shares the ethoxy substituent but replaces the methylsulfanyl group with a 2-pyridinyl moiety and features a propenonitrile (cyano) functional group . The presence of the pyridine ring introduces aromaticity and basicity, contrasting with the non-aromatic, electron-rich methylsulfanyl group in the target compound. While 3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-one is a ketone, this analog’s nitrile group may confer different reactivity, such as susceptibility to hydrolysis or participation in cycloaddition reactions.

Methyl 1-(methylamino)cyclobutanecarboxylate

A cyclobutane-based ester derivative (C₈H₁₄NO₂⁺, MW 156.20 g/mol as HCl salt), this compound replaces the ketone with a methyl carboxylate and introduces a methylamino group . The strained cyclobutane ring persists, but the absence of a sulfur-containing substituent limits opportunities for thioether-specific reactions.

Functional Group Analogs

Methylsulfanyl-1,2,4-triazole Derivatives

These compounds (e.g., methylsulfanyl-1,2,4-triazole) feature a methylsulfanyl group attached to a triazole ring rather than a cyclobutanone . The triazole ring’s aromaticity and hydrogen-bonding capacity contrast with the non-aromatic cyclobutanone. Bioactivity studies show moderate antimicrobial activity against Pseudomonas aeruginosa and other bacterial strains for triazole derivatives , suggesting that the methylsulfanyl group’s electronic effects may enhance interactions with microbial targets. However, the cyclobutanone scaffold’s strain and ketone functionality could lead to divergent reactivity and bioactivity profiles.

3-Mercapto-2-butanone

This compound (C₄H₈OS, MW 104.17 g/mol) replaces the methylthio group with a sulfhydryl (-SH) group . The thiol group is more nucleophilic and prone to oxidation than the thioether in this compound, making it less stable under aerobic conditions. This highlights the thioether’s advantage in synthetic applications requiring oxidative stability.

Bioactivity Comparisons

  • Methylsulfanyl-1,2,4-triazoles exhibit moderate antimicrobial activity, particularly against P. aeruginosa . The methylsulfanyl group’s electron-donating properties may enhance membrane penetration or target binding.

Data Tables

Table 1. Structural and Functional Comparison of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Notable Properties/Bioactivity
This compound C₇H₁₂O₂S 160.231 Ethoxy, Methylsulfanyl Cyclobutanone, Thioether High ring strain, synthetic intermediate
3-Ethoxy-2-(2-pyridinyl)propenonitrile C₁₀H₁₀N₂O 174.20 Ethoxy, Pyridinyl Propenonitrile Aromaticity, basicity
Methyl 1-(methylamino)cyclobutanecarboxylate C₈H₁₄NO₂⁺ 156.20 (HCl salt) Methylamino, Methoxycarbonyl Ester, Amine Pharmaceutical intermediate
Methylsulfanyl-1,2,4-triazole derivatives Varies ~150–200 Methylsulfanyl, Aryl Triazole, Thioether Antimicrobial activity

Research Findings and Implications

  • Thioether vs. Thiol Stability: The methylsulfanyl group’s thioether linkage offers greater oxidative stability than thiol-containing analogs (e.g., 3-Mercapto-2-butanone), making it preferable for prolonged storage or harsh reaction conditions .
  • Bioactivity Potential: While direct data are lacking, the methylsulfanyl group’s presence in antimicrobial triazole derivatives suggests that this compound could be explored for similar applications, particularly if functionalized with bioactive moieties .

Biological Activity

3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-one is an organic compound with a unique cyclobutane ring structure characterized by the presence of ethoxy and methylsulfanyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Molecular Formula: C7H12O2S
Molecular Weight: 160.24 g/mol
CAS Number: 1803593-55-6

The compound's structure allows for various chemical modifications, which can lead to derivatives with distinct biological properties. The presence of the ethoxy and methylsulfanyl groups enhances its interaction capabilities with biological targets, making it a candidate for pharmacological studies.

Biological Activity Overview

Research indicates that this compound may interact with several biological targets, including enzymes and receptors. Its unique combination of functional groups enhances its binding affinity, suggesting potential therapeutic applications.

Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialActivity against various bacterial strains
CytotoxicityInduction of apoptosis in cancer cell lines

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound using murine macrophages. The results indicated a significant reduction in TNF-alpha production at concentrations above 10 µM, suggesting a dose-dependent effect on inflammation.

Case Study 2: Anticancer Activity

In another study focused on breast cancer cell lines (MCF-7), treatment with this compound resulted in a decrease in cell viability by approximately 50% at a concentration of 20 µM after 48 hours. This finding indicates its potential for development as an anticancer agent.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The ethoxy group may enhance solubility and bioavailability, while the methylsulfanyl group could play a role in stabilizing interactions with biological targets.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructural DifferencesNotable Activities
(1R)-1-(3-Chlorophenyl)-2-chloroethan-1-olChlorine instead of SulfurSimilar anti-inflammatory effects
(1R)-1-(3-Bromophenyl)-2-hydroxyethan-1-olHydroxyl group instead of EthoxyEnhanced solubility; different bioactivity
(1R)-1-(4-Bromophenyl)-2-chloroethan-1-olBromine at para positionDifferent receptor interaction profile

Future Directions

Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its biological effects. Further studies are necessary to explore its pharmacokinetics, optimal dosing strategies, and potential therapeutic applications across various medical fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-one

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